5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride: is an organic compound with the molecular formula C9H12BrN3·HCl It is a pyrimidine derivative that contains a bromine atom at the 5-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is used as a building block in organic synthesis. It is valuable for creating complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a useful intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-4-yl)pyrimidine
Uniqueness: 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is unique due to the position of the piperidine ring and the presence of the bromine atom. These structural features influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-piperidin-2-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHOCTXTPRCDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.